Osteoclastogenesis Inhibition: Target Compound IC₅₀ vs. 4-Substituted Isomer (No Activity)
The target compound inhibits human RANKL-induced osteoclastogenesis in mouse bone marrow cells with an IC₅₀ of 2.50 µM (2,500 nM) [1]. The 4-substituted positional isomer (CAS 1206970-25-3), which bears the benzoic acid at the para-position relative to the pyrazole attachment, is described by multiple suppliers exclusively as a synthetic intermediate with no reported osteoclastogenesis inhibitory activity . This positional isomer-dependent activity demonstrates that the meta-carboxyl orientation of the target compound is essential for RANKL pathway engagement.
| Evidence Dimension | RANKL-induced osteoclastogenesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.50 µM (2,500 nM) |
| Comparator Or Baseline | 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid (CAS 1206970-25-3): no reported activity; classified as synthetic intermediate only |
| Quantified Difference | Target compound shows measurable IC₅₀; comparator shows no measurable biological activity in this assay |
| Conditions | RANKL-cultured mouse bone marrow cells; TRAP activity readout; ChEMBL/BindingDB curated data [1] |
Why This Matters
The 4-substituted isomer is commercially available and structurally similar, making it a likely unintended substitute if procurement were guided by scaffold alone—yet it is biologically silent in this assay, making the target compound irreplaceable for RANKL-driven osteoclastogenesis research.
- [1] BindingDB. BDBM50547332 (CHEMBL4756975): IC₅₀ 2.50E+3 nM for inhibition of human RANKL-induced osteoclastogenesis in mouse bone marrow cells. 2022. View Source
